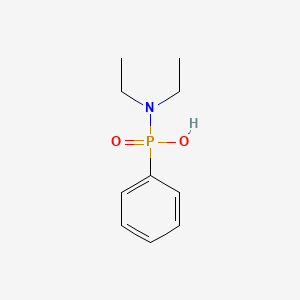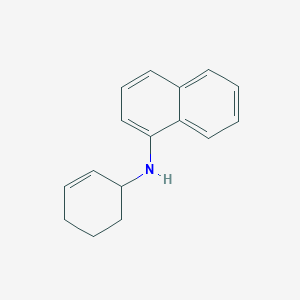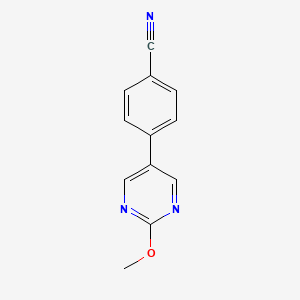
4-(2-Methoxypyrimidin-5-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methoxypyrimidin-5-yl)benzonitrile is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound features a benzonitrile group attached to a methoxypyrimidine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxypyrimidin-5-yl)benzonitrile typically involves the reaction of 4-chloropyrimidine with 4-cyanophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes using microwave-assisted synthesis to reduce reaction times and improve efficiency. The use of less toxic reagents and solvents is also a focus to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
4-(2-Methoxypyrimidin-5-yl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Pyrimidine oxides.
Reduction: Amino derivatives of pyrimidine.
科学的研究の応用
4-(2-Methoxypyrimidin-5-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of antiviral and anticancer agents.
Agricultural Chemistry: Employed in the development of agrochemicals such as herbicides and fungicides.
Material Science: Utilized in the synthesis of organic electronic materials and dyes.
作用機序
The mechanism of action of 4-(2-Methoxypyrimidin-5-yl)benzonitrile is largely dependent on its application. In medicinal chemistry, it acts by interacting with specific molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation . The methoxypyrimidine moiety is crucial for binding to the active site of the target enzyme, thereby blocking its activity.
類似化合物との比較
Similar Compounds
4-(2-Methoxypyrimidin-5-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
4-Bromobenzonitrile: Contains a bromine atom instead of the methoxypyrimidine group.
2-Methoxypyridine-5-boronic acid pinacol ester: Similar pyridine structure with a boronic acid ester group.
Uniqueness
4-(2-Methoxypyrimidin-5-yl)benzonitrile is unique due to its combination of the methoxypyrimidine and benzonitrile groups, which confer specific chemical reactivity and biological activity. This makes it a versatile intermediate in the synthesis of various bioactive compounds.
特性
分子式 |
C12H9N3O |
|---|---|
分子量 |
211.22 g/mol |
IUPAC名 |
4-(2-methoxypyrimidin-5-yl)benzonitrile |
InChI |
InChI=1S/C12H9N3O/c1-16-12-14-7-11(8-15-12)10-4-2-9(6-13)3-5-10/h2-5,7-8H,1H3 |
InChIキー |
BSJIYHMPNGUPAX-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C=N1)C2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(Phenylmethyl)[1,1-biphenyl]-2-amine](/img/structure/B14136556.png)


![(2R)-2-Fluoro-3-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)propyl methanesulfonate](/img/structure/B14136564.png)

![{2-[Di(propan-2-yl)amino]ethyl}(triphenyl)phosphanium](/img/structure/B14136581.png)

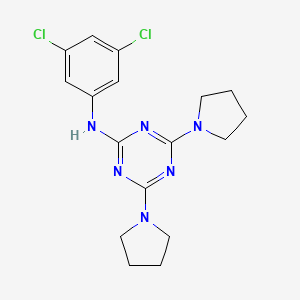
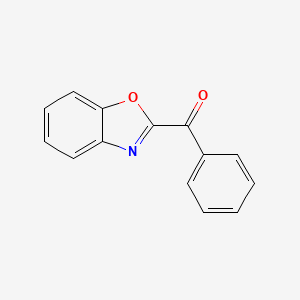
![2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N-phenylacetamide](/img/structure/B14136609.png)
![Bicyclo[4.4.1]undeca-1,5,8-triene](/img/structure/B14136613.png)
